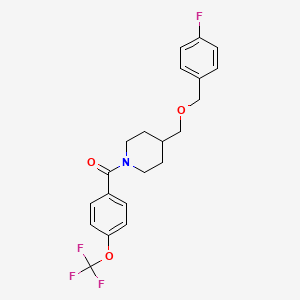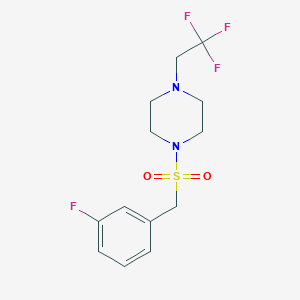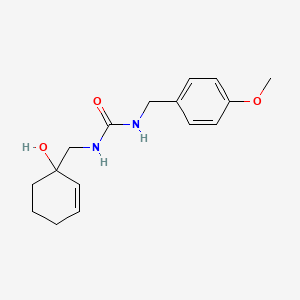
1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, also known as FPMPU, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Neurological Applications:
- Acetylcholinesterase Inhibitors: Compounds similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea have been explored for their potential as acetylcholinesterase inhibitors. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant antiacetylcholinesterase activity, indicating their potential in neurological research and treatment (Vidaluc et al., 1995).
Cancer Research:
- Aurora Kinase Inhibition: A compound structurally related to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea was identified as an Aurora kinase inhibitor, potentially useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Pharmacokinetics and Drug Metabolism:
- Disposition and Metabolism Studies: The disposition and metabolism of compounds similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea have been studied, providing insights into their pharmacokinetic properties. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) contributed to understanding its metabolism and excretion in humans, which is crucial for drug development (Renzulli et al., 2011).
Antimicrobial Research:
- Antimicrobial Activity: Some urea derivatives, including those structurally related to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, have shown promising antimicrobial activities. For instance, substituted benzoxazaphosphorin 2-yl ureas demonstrated significant antimicrobial properties, suggesting their potential use in combating microbial infections (Haranath et al., 2007).
Neuropeptide Research:
- Neuropeptide Y5 Receptor Antagonists: Research into the structure-activity relationships of trisubstituted phenyl urea derivatives, including those similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, has led to the development of potent neuropeptide Y5 receptor antagonists. These findings have implications for the treatment of disorders related to this receptor system (Fotsch et al., 2001).
Radiopharmaceutical Research:
- PET Imaging Agents: Compounds structurally similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea have been developed for positron emission tomography (PET) imaging. For example, [(11)C]AZD8931, synthesized for imaging EGFR, HER2, and HER3 signaling in cancer, illustrates the potential of these compounds in diagnostic imaging (Wang et al., 2014).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-18-8-4-5-9-19(18)24-21(27)23-14-16-10-12-25(13-11-16)20(26)15-28-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUYZUIZEJRHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)
![5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2800441.png)



![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2800448.png)
![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)
![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)

![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)
